molecular formula C11H15NO3S B13961045 N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide

N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B13961045
M. Wt: 241.31 g/mol
InChI Key: XIEUBEPYVRTJIL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S It is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of cyclopropyl-1-(4-methoxyphenyl)methanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(4-methylphenyl)methanesulfonamide
  • N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide
  • N-cyclopropyl-1-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets. This makes it distinct from other similar compounds that have different substituents on the phenyl ring.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-cyclopropyl-1-(4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-15-11-6-2-9(3-7-11)8-16(13,14)12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3

InChI Key

XIEUBEPYVRTJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)NC2CC2

Origin of Product

United States

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